7-phenyl-2-(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
[3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-1H-PYRAZOL-1-YL]METHYL [3-(TRIFLUOROMETHYL)PHENYL] ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-1H-PYRAZOL-1-YL]METHYL [3-(TRIFLUOROMETHYL)PHENYL] ETHER typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the phenyl and trifluoromethylphenyl groups. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its specific structural features.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of [3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-1H-PYRAZOL-1-YL]METHYL [3-(TRIFLUOROMETHYL)PHENYL] ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness
The uniqueness of [3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-1H-PYRAZOL-1-YL]METHYL [3-(TRIFLUOROMETHYL)PHENYL] ETHER lies in its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C23H15F3N8O |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
10-phenyl-4-[1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazol-3-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H15F3N8O/c24-23(25,26)15-5-4-8-17(11-15)35-14-32-10-9-19(30-32)20-29-22-18-12-28-34(16-6-2-1-3-7-16)21(18)27-13-33(22)31-20/h1-13H,14H2 |
InChI Key |
CPHFEXWQZMDDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=NN(C=C5)COC6=CC=CC(=C6)C(F)(F)F |
Origin of Product |
United States |
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